Bicyclo[2.2.1]heptane-2,3-dimethanol
Overview
Description
Bicyclo[2.2.1]heptane-2,3-dimethanol, also known as norbornanedimethanol, is a bicyclic organic compound with the molecular formula C9H16O2. It is characterized by a bicyclo[2.2.1]heptane framework with two hydroxymethyl groups attached at the 2 and 3 positions. This compound is notable for its rigid structure and unique chemical properties, making it a valuable intermediate in organic synthesis and various industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: Bicyclo[2.2.1]heptane-2,3-dimethanol can be synthesized through several methods. One common approach involves the catalytic hydrogenation of bicyclo[2.2.1]hept-5-en-2,3-dicarboxylic acid disodium . This reaction typically uses an aluminum-nickel alloy catalyst under mild conditions (15-40°C and atmospheric pressure) to achieve high yields.
Industrial Production Methods: Industrial production of this compound often involves large-scale catalytic hydrogenation processes. The choice of catalyst and reaction conditions can significantly impact the efficiency and yield of the production process. The compound is usually purified through crystallization or distillation to achieve the desired purity levels .
Chemical Reactions Analysis
Types of Reactions: Bicyclo[2.2.1]heptane-2,3-dimethanol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form bicyclo[2.2.1]heptane derivatives with different functional groups.
Substitution: The hydroxyl groups can be substituted with other functional groups, such as halides or esters
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for halogenation reactions
Major Products Formed:
Oxidation: Bicyclo[2.2.1]heptane-2,3-dicarboxylic acid.
Reduction: Bicyclo[2.2.1]heptane derivatives with varying degrees of saturation.
Substitution: Halogenated bicyclo[2.2.1]heptane derivatives
Scientific Research Applications
Bicyclo[2.2.1]heptane-2,3-dimethanol has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex organic molecules and polymers.
Biology: The compound is used in the study of enzyme mechanisms and as a substrate in biochemical assays.
Medicine: It is investigated for its potential use in drug development and as a precursor for pharmaceuticals.
Industry: The compound is utilized in the production of specialty chemicals, resins, and coatings
Mechanism of Action
The mechanism of action of bicyclo[2.2.1]heptane-2,3-dimethanol involves its interaction with various molecular targets and pathways. The hydroxymethyl groups can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and binding affinity. These interactions are crucial in its role as an intermediate in organic synthesis and its potential biological activities .
Comparison with Similar Compounds
Bicyclo[2.2.1]heptane-1-carboxylates: These compounds share the bicyclic framework but differ in functional groups, impacting their reactivity and applications.
7-Oxabicyclo[2.2.1]heptane: This compound contains an oxygen atom in the bicyclic structure, leading to different chemical properties and uses.
Uniqueness: Bicyclo[2.2.1]heptane-2,3-dimethanol is unique due to its dual hydroxymethyl groups, which provide versatility in chemical reactions and applications. Its rigid structure and stability make it a valuable intermediate in various synthetic pathways .
Properties
IUPAC Name |
[3-(hydroxymethyl)-2-bicyclo[2.2.1]heptanyl]methanol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16O2/c10-4-8-6-1-2-7(3-6)9(8)5-11/h6-11H,1-5H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YSVZGWAJIHWNQK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC1C(C2CO)CO | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10963450 | |
Record name | (Bicyclo[2.2.1]heptane-2,3-diyl)dimethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10963450 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5062-99-7, 45849-05-6 | |
Record name | NSC149910 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=149910 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | (Bicyclo[2.2.1]heptane-2,3-diyl)dimethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10963450 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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